- Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization StrategyJournal of the American Chemical Society, 2023, 145(17), 9665-9671,
Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

22112-83-0 structure
Nome del prodotto:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER
- 2-hydroxypropanoyl CoA
- 2-hydroxypropionyl CoA
- 4-COOMe-H2TPP
- 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine
- Coenzyme A,lactoyl
- Lactoyl-CoA
- Lactoyl-coenzyme A
- Lactyl-coa
- T(-COOCH3)PPH2
- tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate
- Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
- NSC131054
- BC600205
- Tetra(4-carboxyphenyl)porphine tetramethyl ester
- 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin
- meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
- methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
- D95421
- 22112-83-0
- 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
- SCHEMBL3892703
- 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin
- BS-28092
- methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
- MFCD00218869
- 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- CS-0085915
- AKOS040768039
- T3918
- methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate
- NSC-131054
- 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
- J-014511
- YSWG133
- MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER
- Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)
- Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)
- 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]
- NSC 131054
- Tetrakis(4-carbomethoxyphenyl)porphyrin
- Tetrakis(4-methoxycarbonylphenyl)porphyrin
- methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate
- 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester
- DB-413278
- NVCZKUSRWBBGAH-UHFFFAOYSA-N
- Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
-
- MDL: MFCD00218869
- Inchi: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-
- Chiave InChI: NVCZKUSRWBBGAH-PJEPRTEXSA-N
- Sorrisi: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|
Proprietà calcolate
- Massa esatta: 846.268964g/mol
- Carica superficiale: 0
- XLogP3: 9.8
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta legami ruotabili: 12
- Massa monoisotopica: 846.268964g/mol
- Massa monoisotopica: 846.268964g/mol
- Superficie polare topologica: 163Ų
- Conta atomi pesanti: 64
- Complessità: 1370
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- PSA: 161.50000
- LogP: 6.01260
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1296839-25g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 97% | 25g |
$1000 | 2024-06-05 | |
Ambeed | A986233-1g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 96% | 1g |
$74.0 | 2025-02-20 | |
Ambeed | A986233-5g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 96% | 5g |
$299.0 | 2025-02-20 | |
eNovation Chemicals LLC | D566589-25g |
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 97% | 25g |
$1200 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263462A-1g |
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester, |
22112-83-0 | 1g |
¥2888.00 | 2023-09-05 | ||
Frontier Specialty Chemicals | T846-1 g |
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 1g |
$ 77.00 | 2022-11-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T856280-5g |
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate |
22112-83-0 | 97% | 5g |
¥3,820.00 | 2022-01-10 | |
eNovation Chemicals LLC | Y1296839-5g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 97% | 5g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D566589-100g |
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 97% | 100g |
$2000 | 2023-09-03 | |
Frontier Specialty Chemicals | T846-10 g |
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 10g |
$ 462.00 | 2022-11-04 |
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1S:EtCO2H, 12 h, 140°C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, reflux
Riferimento
- A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one potJournal of Catalysis, 2022, 415, 102-111,
Metodo di produzione 3
Condizioni di reazione
1.1S:EtCO2H, 24 h, 150°C
Riferimento
- A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performanceMaterials Letters, 2023, 330, 133297,
Metodo di produzione 4
Condizioni di reazione
1.1S:AcOH, 15 min, 120°C
Riferimento
- Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapoursDyes and Pigments, 2021, 195, 109721,
Metodo di produzione 5
Condizioni di reazione
1.1R:EtCO2H, reflux
Riferimento
- Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single AtomsAngewandte Chemie, 2018, 57(13), 3493-3498,
Metodo di produzione 6
Condizioni di reazione
1.1S:EtCO2H, 12 h, 130°C
Riferimento
- Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystemChemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295,
Metodo di produzione 7
Condizioni di reazione
1.1S:EtCO2H, 12 h, reflux
Riferimento
- Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acidJournal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817,
Metodo di produzione 8
Condizioni di reazione
1.1R:EtCO2H
Riferimento
- Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredoxApplied Catalysis, 2023, 321, 122049,
Metodo di produzione 9
Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, 140°C
Riferimento
- Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysisChemical Communications (Cambridge, 2022, 58(61), 8520-8523,
Metodo di produzione 10
Condizioni di reazione
1.1R:EtCO2H
Riferimento
- Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic HydrazidesSmall, 2020, 16(50), 2004679,
Metodo di produzione 11
Condizioni di reazione
1.1S:EtCO2H, 14 h, 150°C
Riferimento
- Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separationSeparation and Purification Technology, 2023, 314, 123656,
Metodo di produzione 12
Condizioni di reazione
1.1R:EtCO2H, 12 h, reflux
Riferimento
- Porphyrinic MOF Film for Multifaceted Electrochemical SensingAngewandte Chemie, 2021, 60(37), 20551-20557,
Metodo di produzione 13
Condizioni di reazione
1.1S:EtCO2H, 12 h, reflux
Riferimento
- Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 productionJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377,
Metodo di produzione 14
Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, reflux
Riferimento
- A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfidesCatalysis Science & Technology, 2022, 12(10), 3254-3260,
Metodo di produzione 15
Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, 140°C
Riferimento
- Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removalRSC Advances, 2023, 13(13), 8822-8829,
Metodo di produzione 16
Condizioni di reazione
1.1S:EtCO2H, 5 min, rt; 12 h, reflux
Riferimento
- Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbonsApplied Organometallic Chemistry, 2021, 35(12), e6422,
Metodo di produzione 17
Condizioni di reazione
1.1R:EtCO2H, 10 h, reflux
Riferimento
- Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy TransferJournal of the American Chemical Society, 2021, 143(48), 20411-20418,
Metodo di produzione 18
Condizioni di reazione
1.1S:EtCO2H, 15 min; 2 h, reflux
Riferimento
- Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centersChemical Engineering Journal (Amsterdam, 2022, 443, 136126,
Metodo di produzione 19
Condizioni di reazione
1.1S:EtCO2H, 4 h, reflux; rt
Riferimento
- Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptorChemical Physics, 2022, 559, 111547,
Metodo di produzione 20
Condizioni di reazione
1.1S:EtCO2H, reflux; 12 h, reflux
Riferimento
- Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 ElectroreductionAngewandte Chemie, 2023, 62(8), e202218208,
Metodo di produzione 21
Condizioni di reazione
1.1R:EtCO2H, 1.5 h, reflux
Riferimento
- Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrinPhysical Chemistry Chemical Physics, 2022, 24(12), 7505-7511,
Metodo di produzione 22
Condizioni di reazione
1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt
Riferimento
- Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centersChemical Engineering Science, 2022, 260, 117825,
Metodo di produzione 23
Condizioni di reazione
1.1S:EtCO2H, 30 min; 140°C
Riferimento
- Boosting Cascade Electron Transfer for Highly Efficient CO2 PhotoreductionSolar RRL, 2021, 5(11), 2100558,
Metodo di produzione 24
Condizioni di reazione
1.1S:EtCO2H, 2 h, 142°C
Riferimento
- Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapyChemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847,
Metodo di produzione 25
Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, reflux
Riferimento
- Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivativesOptik (Munich, 2022, 265, 169476,
Metodo di produzione 26
Condizioni di reazione
1.1S:EtCO2H, 1 h, reflux
Riferimento
- Potentiometric determination of copper(II) ions based on a porphyrin derivativeJournal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069,
Metodo di produzione 27
Condizioni di reazione
1.1S:EtCO2H, reflux
Riferimento
- Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2Advanced Materials (Weinheim, 2022, 34(7), 2107293,
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numero d'ordine:A1007903
Stato delle scorte:in Stock/in Stock/in Stock
Quantità:5g/10g/25g
Purezza:99%/99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:06
Prezzo ($):269.0/518.0/1037.0
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Letteratura correlata
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester) Prodotti correlati
- 1702-14-3(Ethyl2-methyl-6-phenylpyridine-3-carboxylate)
- 1721-13-7(ethyl 2,6-dimethylpyridine-3-carboxylate)
- 5442-91-1(4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid)
- 553-12-8(Protoporphyrin-9)
- 2436-79-5(Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate)
- 14609-54-2(H2TCPP)
- 2199-59-9(Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate)
- 2199-44-2(Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate)
- 2199-51-1(Ethyl 2,4-Dimethylpyrrole-3-carboxylate)
- 5522-66-7(Protoporphyrin IX dimethyl ester)
Fornitori consigliati
atkchemica
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:22112-83-0)MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta